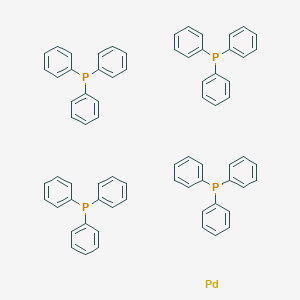

Tetrakis(triphenylphosphine)palladium

Overview

Description

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄; CAS 14221-01-3) is a palladium(0) complex featuring four triphenylphosphine (PPh₃) ligands. It is a cornerstone catalyst in cross-coupling reactions, including Suzuki-Miyaura, Negishi, Stille, and Sonogashira couplings, owing to its ability to facilitate C–C and C–X bond formation under mild conditions . Its applications span pharmaceuticals, agrochemicals, and materials science, particularly in synthesizing heterocycles and functionalized aromatics . Pd(PPh₃)₄ is valued for its air sensitivity and reductive elimination efficiency, making it indispensable in modern organic synthesis .

Preparation Methods

Tetrakis(triphenylphosphine)palladium was first prepared in the 1950s by Lamberto Malatesta et al. through the reduction of sodium chloropalladate with hydrazine in the presence of triphenylphosphine . It can also be synthesized in two steps from palladium(II) precursors:

-

Step 1: : Palladium(II) chloride reacts with triphenylphosphine to form bis(triphenylphosphine)palladium(II) chloride.

PdCl2+2PPh3→PdCl2(PPh3)2

-

Step 2: : The bis(triphenylphosphine)palladium(II) chloride is then reduced with hydrazine in the presence of additional triphenylphosphine to form this compound(0).

PdCl2(PPh3)2+2PPh3+25N2H4→Pd(PPh3)4+21N2+2N2H5Cl

This compound is commercially available but can also be prepared in a one-pot reaction without isolating and purifying the intermediate .

Chemical Reactions Analysis

Tetrakis(triphenylphosphine)palladium is known for its role as a catalyst in various organic reactions, especially cross-coupling reactions. Some of the notable reactions include:

Heck Reaction: Coupling of aryl halides with alkenes.

Suzuki-Miyaura Coupling: Coupling of aryl or vinyl boronic acids with aryl or vinyl halides.

Stille Coupling: Coupling of organotin compounds with aryl or vinyl halides.

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

Buchwald-Hartwig Amination: Coupling of amines with aryl halides.

These reactions typically involve the oxidative addition of the organic halide to the palladium(0) center, transmetalation with a suitable organometallic reagent or boronic acid, and reductive elimination to form the desired product .

Scientific Research Applications

Catalysis

Tetrakis(triphenylphosphine)palladium(0) is predominantly recognized for its catalytic properties in cross-coupling reactions, which are crucial for forming carbon-carbon and carbon-heteroatom bonds. Notable reactions include:

- Heck Reaction : Coupling of alkenes with aryl halides to form substituted alkenes.

- Suzuki-Miyaura Coupling : Formation of biaryl compounds through the coupling of aryl halides with boronic acids.

- Stille Coupling : Involves the coupling of organostannanes with organic halides to produce substituted organic compounds.

- Sonogashira Coupling : A method for synthesizing alkynes by coupling terminal alkynes with aryl halides.

The versatility of Pd(PPh₃)₄ allows it to activate a wide range of substrates, making it invaluable in both academic research and industrial applications .

Pharmaceutical Development

In the pharmaceutical industry, this compound(0) plays a critical role in synthesizing active pharmaceutical ingredients (APIs). Its ability to facilitate specific reactions streamlines drug development processes by enabling the efficient construction of complex molecular frameworks necessary for drug efficacy. For example:

- Synthesis of antitumor agents and other therapeutic compounds often relies on palladium-catalyzed cross-coupling reactions to introduce functional groups essential for biological activity .

Polymer Chemistry

This compound(0) is also employed in polymer chemistry for the controlled polymerization of various monomers. This application is significant for producing advanced materials with tailored properties. Specific uses include:

- Development of conductive polymers and block copolymers that exhibit unique physical and chemical properties suitable for electronics and materials science applications .

Environmental Applications

The compound contributes to green chemistry initiatives by promoting environmentally friendly processes that minimize waste and hazardous substances. Its applications include:

- Catalyzing reactions under mild conditions, reducing the need for harsh reagents and solvents.

- Facilitating the development of sustainable chemical processes that align with environmental regulations .

Research and Development

In academic settings, this compound(0) serves as a valuable tool for exploring new reaction pathways and mechanisms. Researchers utilize it to investigate:

- Reaction kinetics and mechanisms in catalytic processes.

- Interactions with various substrates, providing insights into palladium's reactivity and the development of new catalysts .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Catalysis | Key role in cross-coupling reactions (Heck, Suzuki, Stille, Sonogashira). |

| Pharmaceutical Development | Synthesis of active pharmaceutical ingredients (APIs). |

| Polymer Chemistry | Controlled polymerization for advanced materials. |

| Environmental Applications | Promotes green chemistry initiatives reducing waste and hazardous substances. |

| Research and Development | Investigates reaction mechanisms and new catalytic pathways. |

Case Studies

- Heck Reaction Optimization : A study demonstrated the efficiency of Pd(PPh₃)₄ in catalyzing the Heck reaction under mild conditions, leading to high yields of desired products with minimal by-products.

- Synthesis of Anticancer Agents : Research highlighted the use of palladium-catalyzed cross-coupling in developing novel anticancer drugs by constructing complex molecular frameworks rapidly.

- Green Polymer Synthesis : A project focused on using Pd(PPh₃)₄ for synthesizing biodegradable polymers showcased its effectiveness in reducing toxic waste during polymer production.

Mechanism of Action

The mechanism of action of tetrakis(triphenylphosphine)palladium(0) in catalytic reactions involves several key steps:

Oxidative Addition: The palladium(0) center undergoes oxidative addition with an organic halide, forming a palladium(II) complex.

Transmetalation: The palladium(II) complex reacts with an organometallic reagent or boronic acid, transferring the organic group to the palladium center.

Reductive Elimination: The palladium(II) complex undergoes reductive elimination, forming the desired product and regenerating the palladium(0) catalyst.

Comparison with Similar Compounds

Structural and Compositional Differences

| Compound | Oxidation State | Ligand System | Palladium Content (g Pd/g catalyst) | Key Structural Features |

|---|---|---|---|---|

| Tetrakis(triphenylphosphine)palladium(0) | 0 | 4 PPh₃ | 0.10 | Tetrahedral geometry; electron-rich Pd⁰ |

| Bis(triphenylphosphine)palladium(II) dichloride | +2 | 2 PPh₃, 2 Cl⁻ | 0.22* | Square-planar geometry; Pd²⁰Cl₂ core |

| Palladium(II) acetate | +2 | Acetate (OAc⁻) | 0.52 | Linear Pd-O bonds; requires auxiliary ligands |

*Estimated based on molecular formula (PdCl₂(PPh₃)₂).

Sources : .

Key Insights :

- Pd(PPh₃)₄’s zero oxidation state enables facile oxidative addition, critical for cross-coupling .

- Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) serves as a precursor to Pd⁰ species but requires reduction (e.g., with hydrazine) for catalytic activity .

- Palladium(II) acetate (Pd(OAc)₂) lacks inherent phosphine ligands, necessitating external ligands (e.g., tri(o-tolyl)phosphine) for reactivity .

Catalytic Performance in Cross-Coupling Reactions

Table 1: Reaction Efficiency in Representative Transformations

Key Insights :

- PdCl₂(PPh₃)₂ outperforms Pd(PPh₃)₄ in ethylation of chloropyrazines, achieving higher yields (85–95%) and reduced dechlorination .

- Pd(PPh₃)₄ excels in Suzuki and Negishi couplings due to its pre-formed Pd⁰ state, avoiding induction periods associated with Pd²⁺ precursors .

- Ligand synergy is critical: Pd(PPh₃)₄ combined with free PPh₃ enhances para-selectivity in difluoromethylation of ketones .

Environmental and Economic Considerations

Table 2: Sustainability Metrics

| Catalyst | Pd Content (g/g) | Environmental Impact* | Cost Efficiency |

|---|---|---|---|

| Pd(PPh₃)₄ | 0.10 | Low | High (reusable in some cases) |

| Pd(OAc)₂ | 0.52 | High | Moderate |

| PdCl₂(PPh₃)₂ | 0.22 | Moderate | Low (requires reduction) |

*Per gram of catalyst, based on life-cycle analysis .

Key Insights :

- Pd(PPh₃)₄’s lower palladium content reduces its environmental footprint by 80% compared to Pd(OAc)₂ .

- PdCl₂(PPh₃)₂’s higher Pd content and need for reductive activation limit its green chemistry appeal .

Research Findings and Case Studies

- Ethylation of Pyrazines : PdCl₂(PPh₃)₂ achieved 85–95% yield in triethylborane-mediated ethylation of chloropyrazines, outperforming Pd(PPh₃)₄ (Table 3 in ).

- Solar Cell Applications : Pd(PPh₃)₄ optimizes charge extraction in organic solar cells at low concentrations (0.5–1.0 wt%), minimizing trap-assisted recombination .

- Pharmaceutical Synthesis: Pd(PPh₃)₄ enabled para-selective difluoromethylation of ketoprofen and propafenone, showcasing compatibility with drug molecules .

Biological Activity

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a well-known organometallic compound that serves primarily as a catalyst in various organic reactions, particularly cross-coupling reactions. However, its biological activity has garnered interest in recent years, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of Pd(PPh₃)₄, including its mechanisms of action, applications in drug discovery, and relevant case studies.

- Molecular Formula : C₇₂H₆₀P₄Pd

- Molecular Weight : 1155.56 g/mol

- CAS Number : 14221-01-3

- Appearance : Bright yellow crystalline solid that turns brown upon decomposition in air.

- Solubility : Insoluble in water; soluble in organic solvents.

Pd(PPh₃)₄ operates primarily as a catalyst in cross-coupling reactions, which are essential for forming carbon-carbon bonds. The general mechanism involves:

- Oxidative Addition : The palladium(0) complex reacts with an organic halide to form a palladium(II) intermediate.

- Transmetalation : The intermediate reacts with a nucleophile (often an organometallic reagent), transferring the organic group to palladium.

- Reductive Elimination : Finally, the palladium(II) complex undergoes reductive elimination to regenerate the palladium(0) species and release the coupled product.

This catalytic cycle is critical for synthesizing complex organic molecules, including pharmaceuticals.

Drug Discovery

Recent studies have highlighted the role of Pd(PPh₃)₄ in drug discovery, particularly through its application in synthesizing biologically active compounds. For instance:

- Antiviral Compounds : Research has demonstrated that Pd(PPh₃)₄ can facilitate the synthesis of compounds with antiviral properties. A notable study involved the synthesis of 5-HT_1F receptor agonists showing selectivity over other serotonin receptors, minimizing side effects associated with broader receptor activation .

- Fluorescent Probes : Pd(PPh₃)₄ has been utilized in developing fluorescent probes for cellular imaging, enhancing visualization techniques used in biological research .

Case Studies

-

Synthesis of Coumarin Derivatives :

A study investigated the use of Pd(PPh₃)₄ for synthesizing fluorescent coumarins. Although initial results were unsatisfactory, optimizing solvent conditions improved yields significantly, demonstrating its potential for synthesizing valuable fluorescent compounds . -

Impact on Organic Solar Cells :

Research examined how trace amounts of Pd(PPh₃)₄ affected charge recombination and extraction in non-fullerene organic solar cells. The findings indicated that controlled amounts of this catalyst could enhance device performance by improving charge carrier dynamics .

Safety and Handling

Pd(PPh₃)₄ is classified as harmful and irritant, necessitating careful handling:

- Hazard Statements : H351 - Suspected of causing cancer.

- Precautionary Measures : Use personal protective equipment such as gloves and eye protection when handling this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tetrakis(triphenylphosphine)palladium(0), and how can purity be ensured?

this compound(0) is typically synthesized via reduction of palladium(II) precursors (e.g., PdCl₂) in the presence of excess triphenylphosphine (PPh₃) under inert conditions. A common method involves reacting PdCl₂ with PPh₃ in a reducing solvent like ethanol or THF, followed by recrystallization to isolate the product . Purity is assessed using elemental analysis (e.g., CHN for carbon/hydrogen content, which should align with theoretical values of ~74.44% C ), FTIR for ligand coordination verification , and melting point analysis (103–107°C ). Storage at 0–6°C in airtight, light-protected containers is critical to prevent oxidation .

Q. What catalytic mechanisms are associated with this compound(0) in cross-coupling reactions?

The compound facilitates oxidative addition and reductive elimination steps in cross-coupling reactions (e.g., Suzuki, Stille). Pd(0) activates aryl halides via oxidative addition to form Pd(II) intermediates, which undergo transmetallation with organometallic reagents (e.g., boronic acids). Reductive elimination regenerates Pd(0) and releases the coupled product . Ligand dissociation (PPh₃) during catalysis is critical for active site formation, but excess ligand may stabilize intermediates and suppress side reactions .

Q. How should researchers handle air/moisture sensitivity during experimental setups?

this compound(0) is highly sensitive to air and moisture, which can oxidize Pd(0) to inactive Pd(II) species. Use Schlenk lines or gloveboxes for synthesis and reaction setups. Solvents must be rigorously dried (e.g., over molecular sieves) and deoxygenated via freeze-pump-thaw cycles . In case of exposure, monitor for color changes (yellow to dark solids indicate decomposition) and confirm catalytic activity with control reactions .

Q. What analytical techniques are recommended for characterizing reaction intermediates involving this catalyst?

Key techniques include:

- NMR spectroscopy : Monitor ligand dissociation (e.g., loss of PPh₃ signals in ³¹P NMR) .

- X-ray crystallography : Resolve Pd coordination geometry in stable intermediates .

- GC-MS/HPLC : Track substrate conversion and product distribution .

- ICP-OES : Quantify Pd leaching in reaction mixtures to assess catalyst stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound(0)?

Discrepancies often arise from variations in ligand-to-Pd ratios, solvent polarity, or trace oxygen/water. To address this:

- Standardize reaction conditions : Use identical solvent batches, degassing methods, and Pd:PPh₃ ratios (e.g., 1:4 stoichiometry) .

- Control experiments : Compare activity with/without added PPh₃ to assess ligand dissociation effects .

- Spectroscopic monitoring : Use in-situ UV-Vis or Raman to detect Pd nanoparticle formation, which may indicate catalyst degradation .

Q. What strategies optimize ligand substitution to enhance catalytic efficiency in low-valent Pd systems?

Partial substitution of PPh₃ with stronger σ-donors (e.g., PCy₃) or π-acceptors (e.g., bidentate ligands) can modulate Pd electron density and stabilize intermediates. For example:

- Ligand screening : Test mixed-ligand systems (e.g., Pd(PPh₃)₂(PCy₃)₂) to balance steric and electronic effects .

- Kinetic studies : Use stopped-flow techniques to measure ligand exchange rates and correlate with turnover frequencies .

Q. How does solvent choice impact the stability and reactivity of this compound(0)?

Polar aprotic solvents (e.g., DMF, THF) enhance Pd solubility but may accelerate ligand dissociation. Non-polar solvents (e.g., toluene) stabilize Pd(0) but limit substrate diffusion. Empirical guidelines:

- High-temperature reactions : Use high-boiling solvents (e.g., 1,4-dioxane) with Pd(0) for Suzuki couplings .

- Low-temperature stability : THF at 0°C preserves Pd(0) integrity during storage .

Q. What are the environmental and safety risks associated with this catalyst, and how can they be mitigated?

- Ecotoxicity : Pd residues in wastewater may harm aquatic life. Implement Pd recovery methods (e.g., adsorption on activated carbon) and test effluent toxicity using Daphnia magna assays .

- Handling hazards : Use fume hoods to avoid inhalation of Pd-containing dust. In case of skin contact, wash with soap/water and seek medical evaluation for persistent irritation .

Q. Can alternative Pd(0) sources (e.g., nanoparticles) replace this compound(0) in specific applications?

Pd nanoparticles (NPs) offer higher surface area but lack ligand-controlled selectivity. Comparative studies show:

Properties

IUPAC Name |

palladium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C18H15P.Pd/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h4*1-15H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHFRUOZVGFOOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H60P4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065732 | |

| Record name | Palladium, tetrakis(triphenylphosphine)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1155.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Sigma-Aldrich MSDS] | |

| Record name | Tetrakis(triphenylphosphine)palladium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14221-01-3 | |

| Record name | Tetrakis(triphenylphosphine)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14221-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrakis(triphenylphosphine)palladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014221013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium, tetrakis(triphenylphosphine)-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium, tetrakis(triphenylphosphine)-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(triphenylphosphine)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.